molecular formula C15H13ClFN3 B15344892 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride CAS No. 1171860-68-6

7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride

Cat. No.: B15344892
CAS No.: 1171860-68-6
M. Wt: 289.73 g/mol
InChI Key: YUFNSJWAVIBWTN-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₃ClFN₃ Molecular Weight: 306.74 g/mol IUPAC Name: (7-fluoro-3-phenylquinolin-2-yl)hydrazine hydrochloride Key Features:

  • Quinoline Core: A bicyclic aromatic system with nitrogen at position 1.
  • Substituents: Fluorine at position 7: Enhances lipophilicity and metabolic stability . Hydrazine (-NH-NH₂) at position 2: Provides nucleophilic reactivity for chemical modifications .
  • Hydrochloride Salt: Improves solubility for biological assays .

Properties

CAS No.

1171860-68-6

Molecular Formula

C15H13ClFN3

Molecular Weight

289.73 g/mol

IUPAC Name

(7-fluoro-3-phenylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C15H12FN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H

InChI Key

YUFNSJWAVIBWTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.

    Phenyl Substitution: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.

    Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for the Skraup synthesis and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild heating conditions.

Major Products Formed

Scientific Research Applications

7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The fluoro group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Effects

Table 1: Substituent Comparison of Quinoline Derivatives
Compound Name 7-Substituent 2-Substituent 3-Substituent Key Functional Differences
7-Fluoro-2-hydrazino-3-phenylquinoline HCl F Hydrazine Phenyl High aromaticity, enhanced binding
7-Chloro-2-hydrazino-3-phenylquinoline HCl Cl Hydrazine Phenyl Greater electronegativity
6-Fluoro-2-hydrazino-3-phenylquinoline HCl F (at C6) Hydrazine Phenyl Altered electronic effects
7-Fluoro-2-hydrazino-3-methylquinoline HCl F Hydrazine Methyl Reduced steric bulk
2-Amino-7-chloro-3-ethyl-8-methylquinoline HCl Cl Amino Ethyl Amino group increases basicity

Key Insights :

  • Fluoro vs. Chloro at C7 : Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine, which may enhance toxicity .
  • Phenyl vs. Methyl at C3 : The phenyl group increases π-stacking interactions with biological targets (e.g., DNA topoisomerases), whereas methyl groups reduce steric hindrance but limit binding affinity .
  • Hydrazine vs. Amino at C2: Hydrazine enables conjugation reactions (e.g., forming Schiff bases), while amino groups are more basic and prone to protonation .

Key Findings :

  • The 7-fluoro-3-phenyl derivative exhibits balanced potency against bacterial and cancer cells due to optimal lipophilicity and DNA-binding capacity .
  • Chloro-substituted analogs show stronger antibacterial activity, likely due to enhanced electrophilicity disrupting bacterial enzymes .
  • 6-Fluoro isomers are less effective, highlighting the importance of substituent positioning for target engagement .

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